molecular formula C12H14O2 B8625051 methyl 3-but-3-en-2-ylbenzoate

methyl 3-but-3-en-2-ylbenzoate

Cat. No.: B8625051
M. Wt: 190.24 g/mol
InChI Key: FZJDYIQRYCTHDW-UHFFFAOYSA-N
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Description

methyl 3-but-3-en-2-ylbenzoate is an organic compound belonging to the ester class. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is derived from benzoic acid and features a methyl ester group along with a 1-methylallyl substituent on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-but-3-en-2-ylbenzoate can be achieved through several methods. One common approach is the esterification of 3-(1-Methylallyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

methyl 3-but-3-en-2-ylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

    Oxidation: 3-(1-Methylallyl)benzoic acid

    Reduction: 3-(1-Methylallyl)benzyl alcohol

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

methyl 3-but-3-en-2-ylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of fragrances, flavors, and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-but-3-en-2-ylbenzoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may further participate in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • 3-Methylbenzoic acid methyl ester
  • 3-Methoxybenzoic acid methyl ester

Comparison

methyl 3-but-3-en-2-ylbenzoate is unique due to the presence of the 1-methylallyl group, which imparts distinct chemical and physical properties Compared to methyl benzoate, it has a higher molecular weight and different reactivity patterns

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

methyl 3-but-3-en-2-ylbenzoate

InChI

InChI=1S/C12H14O2/c1-4-9(2)10-6-5-7-11(8-10)12(13)14-3/h4-9H,1H2,2-3H3

InChI Key

FZJDYIQRYCTHDW-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)C1=CC(=CC=C1)C(=O)OC

Origin of Product

United States

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